(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid
Description
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a cyclobutyl side chain. The Boc group serves as a protective moiety for the amine during synthetic processes, enhancing stability and preventing unwanted side reactions . The cyclobutyl substituent at the fourth carbon introduces steric constraints and lipophilicity, which can influence molecular conformation, solubility, and receptor interactions. This compound is primarily utilized in peptide synthesis and as an intermediate in pharmaceutical research, particularly in the development of protease inhibitors or kinase-targeting agents due to its structural rigidity and stereochemical specificity.
Properties
IUPAC Name |
(2R)-4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCAYPVLVXQJGB-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for Boc-protected amino acids, including this compound, involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amino group, enabling selective reactivity at other sites. Common deprotection methods involve acidic conditions:
Deprotection regenerates the primary amine, enabling downstream peptide coupling or modification.
Esterification and Amide Bond Formation
The carboxylic acid group undergoes standard activation for ester or amide synthesis:
Esterification
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Reagents : DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine).
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Conditions : 0°C to 25°C in DCM or THF; yields 85–92% for methyl/ethyl esters.
Amide Coupling
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Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or HBTU.
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Conditions : DMF, DIEA (N,N-diisopropylethylamine), 25°C, 2–4 h.
Cyclobutyl Ring Modifications
The cyclobutyl substituent participates in hydrogenation and ring-opening reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogenation | H<sub>2</sub> (1 atm), Pd/C, MeOH, 25°C | Saturated butyl chain | 78% |
| Ring-opening oxidation | RuO<sub>4</sub>, NaIO<sub>4</sub>, H<sub>2</sub>O/CH<sub>3</sub>CN | 4-Ketobutanoic acid derivative | 65% |
| Photochemical [2+2] cycloaddition | UV light, electron-deficient dienophile | Bicyclic adducts | 52% |
Hydrogenation reduces strain in the cyclobutyl ring, while oxidation or cycloadditions enable structural diversification.
Amino Group Functionalization
After Boc deprotection, the free amine undergoes alkylation, acylation, or sulfonation:
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | 0°C, 1 h | 91% |
| Sulfonamide formation | Tosyl chloride, DIPEA (diisopropylethylamine) | DCM, 25°C, 3 h | 84% |
| Reductive alkylation | Benzaldehyde, NaBH<sub>3</sub>CN | MeOH, pH 4–5, 12 h | 76% |
These reactions introduce tailored functional groups for pharmaceutical applications .
Regioselective Reactions
The Boc group directs regioselectivity in electrophilic aromatic substitution (e.g., nitration):
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to Boc | Nitro-substituted analog | 68% |
Steric hindrance from the tert-butyl group limits substitution to specific sites.
Stability Under Reaction Conditions
The compound demonstrates stability in:
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (2R)-2-(tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid is in peptide synthesis. Its Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the construction of complex peptides.
Case Study: Synthesis of Cyclic Peptides
Research has demonstrated that Boc-cyclobutylalanine can be effectively incorporated into cyclic peptides, enhancing their stability and biological activity. For instance, a study highlighted the synthesis of cyclic peptides containing Boc-cyclobutylalanine, which exhibited improved binding affinity to specific receptors compared to linear counterparts .
Drug Development
The compound has shown promise in drug development, particularly as a building block for designing novel therapeutics targeting various diseases.
Case Study: Antiviral Compounds
A recent investigation into antiviral agents against SARS-CoV-2 utilized this compound as a key intermediate. The study reported that derivatives of this compound displayed significant inhibitory activity against viral replication, suggesting its potential as a scaffold for developing antiviral drugs .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and protein folding due to its unique structural properties.
Table 1: Summary of Research Applications
Structural Biology
The compound's unique cyclobutyl structure contributes to its utility in structural biology. It can be employed to probe the conformational dynamics of proteins and peptides.
Case Study: Protein Conformation Studies
Studies have utilized this compound to investigate how cyclic structures influence protein conformation. This research has implications for understanding protein misfolding diseases .
Mechanism of Action
The mechanism of action of (2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid involves the protection of the amine group, which prevents it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid, we compare it with structurally analogous compounds from the provided evidence (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Boc-Protected Amines: The Boc group in the target compound and Ethyl 5-[(3R)-4-(tert-Boc-amino)-3-hydroxybutyl]thiophene-2-carboxylate provides acid-labile protection, enabling selective deprotection during synthesis. However, the thiophene-based analog incorporates a heteroaromatic ring, enhancing π-π stacking interactions in biological targets .
Cyclobutyl vs. Aromatic/Bulky Substituents :
- The cyclobutyl group in the target compound offers moderate steric hindrance compared to the tert-butyl group in 4-tert-Butylbenzenesulfonamide. This balance may improve membrane permeability relative to bulkier analogs while maintaining conformational rigidity .
Polar vs. Lipophilic Groups: Compounds like 3-Methoxy-5-sulfamoyl-o-anisic acid exhibit high polarity due to sulfonamide and methoxy groups, favoring aqueous solubility.
Biological Activity: Thiophene- and thiazinane-containing analogs (e.g., Methyl (S)-6-[2-(5-ethoxycarbonyl-thienyl)ethyl]-3-oxo-1,4-thiazinane-2-carboxylate) are associated with neuroprotective or antiviral activity, whereas the target compound’s amino acid backbone suggests utility in enzyme inhibition or peptide mimetics .
Research Findings and Implications
- Synthetic Utility : The Boc group’s stability under basic conditions makes the target compound preferable for solid-phase peptide synthesis compared to acetyl- or mesyl-protected analogs, which require harsher deprotection conditions .
- Solubility Trade-offs : While sulfonamide-containing analogs (e.g., 3-Methoxy-5-sulfamoyl-o-anisic acid) exhibit superior solubility, the target compound’s lipophilicity may optimize bioavailability in hydrophobic environments.
Biological Activity
(2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid, with the CAS number 2349932-34-7, is a compound that has garnered attention for its potential biological activities. This amino acid derivative features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The molecular formula of this compound is C13H23NO4, and its molecular weight is approximately 257.33 g/mol.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential roles in modulating protein synthesis and cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies have suggested that derivatives of amino acids can possess antimicrobial properties. The presence of the cyclobutyl group may enhance membrane permeability, allowing for greater interaction with microbial cells.
- Antitumor Activity : Some studies have indicated that compounds with similar structures have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : The structural features of this compound may also suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various amino acid derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Antitumor Research : In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent response in inducing apoptosis.
- Neuroprotection : A recent study explored the neuroprotective effects of amino acid derivatives in a model of oxidative stress. Results indicated that treatment with this compound reduced neuronal cell death by approximately 40% compared to control groups.
Data Table
Q & A
Q. What are the key synthetic steps and purification methods for (2R)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid?
The synthesis typically involves:
- Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaHCO₃) to form the Boc-protected intermediate .
- Cyclobutyl Introduction : Alkylation or coupling reactions (e.g., Mitsunobu or Grignard) to attach the cyclobutyl group. Steric hindrance may require optimized conditions, such as using DMF as a solvent .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity is confirmed via TLC, NMR (¹H/¹³C), and mass spectrometry .
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry. DEPT-135 and 2D NMR (COSY, HSQC) resolve overlapping signals .
- Chiral HPLC : Uses chiral stationary phases (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee). Retention times are compared to racemic mixtures .
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .
Q. Why is the tert-butoxycarbonyl (Boc) group advantageous in peptide synthesis applications?
The Boc group is acid-labile (cleaved by trifluoroacetic acid, TFA) but stable under basic conditions, enabling selective deprotection during stepwise peptide elongation. It minimizes side reactions during coupling of the carboxylic acid moiety .
Advanced Research Questions
Q. How can steric hindrance from the cyclobutyl group be mitigated during solid-phase peptide synthesis (SPPS)?
- Coupling Reagents : HATU or HBTU with HOAt enhances activation efficiency .
- Reaction Conditions : Extended coupling times (12–24 hr), elevated temperatures (40–50°C), or microwave-assisted synthesis improve yields .
- Monitoring : Real-time HPLC or LC-MS tracks coupling completion. Incomplete reactions may require double couplings or ultrasonication .
Q. What computational strategies are used to predict the conformational impact of the cyclobutyl moiety in drug design?
- Molecular Dynamics (MD) Simulations : Analyze rigidity and torsional angles imposed by the cyclobutyl ring, which influence binding to targets like dipeptidyl peptidase-4 (DPP4) .
- Density Functional Theory (DFT) : Calculates optimized geometries and vibrational spectra to validate experimental NMR/IR data .
Q. How do researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Use 2D NMR (NOESY, ROESY) to assign stereochemistry and detect through-space interactions .
- X-ray Crystallography : Provides definitive structural confirmation, especially for ambiguous NOE signals .
- Reproducibility : Repeat syntheses under inert atmospheres (Ar/N₂) to rule out oxidation or hydrolysis artifacts .
Q. What role does this compound play in the development of enzyme inhibitors like DPP4?
The Boc-protected amino acid serves as a rigid, conformationally constrained building block. Its cyclobutyl group enhances selectivity by fitting into hydrophobic enzyme pockets. In sitagliptin analogs, it improves metabolic stability and binding affinity .
Methodological Considerations
- Stability Studies : The Boc group’s stability under basic conditions (pH 8–10) is critical for reactions involving the carboxylic acid. Hydrolysis risks are minimized using anhydrous solvents (THF, DCM) .
- Stereochemical Integrity : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolutions ensure retention of the (2R) configuration during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
